1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea
Description
1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea is a urea derivative featuring two distinct aromatic substituents: a 4-methoxyphenylmethyl group and a thiophen-3-ylmethyl group.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-13-4-2-11(3-5-13)8-15-14(17)16-9-12-6-7-19-10-12/h2-7,10H,8-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJQDCJYWXSZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 4-methoxybenzylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the urea group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, halogens; in solvents like acetic acid or chloroform.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea exhibit significant anticancer properties. For example, derivatives of this urea have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively.
- Case Study : A study published in ACS Omega evaluated the cytotoxic effects of similar compounds on breast cancer cells, showing an IC50 value of 12 µM, indicating potent activity against tumor growth .
-
Inhibition of Enzymatic Activity
- The compound has shown promise as an inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Inhibitors of MAO-B are particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.
- Data Table :
Compound MAO-B IC50 (µM) 1 7.00 2 5.50 3 4.80 - The above table illustrates the comparative efficacy of different derivatives in inhibiting MAO-B activity .
-
Antimicrobial Properties
- Compounds with similar structures have been evaluated for their antimicrobial effects against various pathogens. The presence of the thiophene ring enhances the compound's interaction with microbial membranes.
- Case Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives .
Material Science Applications
-
Organic Electronics
- The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Data Table :
Property Value Conductivity High Band Gap 2.0 eV Stability Moderate
-
Polymeric Materials
- Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications.
- Case Study : Research demonstrated that polymers modified with thiophene-based ureas exhibited improved tensile strength and flexibility compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target compound’s methoxy group contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like Compound 4, which may reduce metabolic stability but improve target binding .
- Heterocyclic vs. Aromatic Groups : Thiophene in the target compound may offer different binding kinetics compared to pyridine (e.g., ’s Compound 7n) or phenyl groups due to its sulfur atom and aromaticity .
Biological Activity
1-[(4-Methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a urea linkage with a 4-methoxyphenyl group and a thiophen-3-yl group. Its molecular formula is , and it has a molecular weight of approximately 301.41 g/mol. The presence of the methoxy and thiophene groups contributes to its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |
The compound exhibited complete bactericidal effects against both S. aureus and E. coli within 8 hours of exposure, indicating its potential as a therapeutic agent in treating bacterial infections .
Antiparasitic Activity
Research has identified the compound as a promising lead against Cryptosporidium species, which cause cryptosporidiosis, a significant gastrointestinal disease. The compound showed an in vitro EC50 value of 2.1 μM against C. parvum, with efficacy demonstrated in mouse models . Its mode of action appears distinct from other known antiparasitic agents, targeting late stages of the parasite's life cycle and blocking sexual development .
Other Biological Activities
In addition to its antimicrobial and antiparasitic properties, the compound has been explored for various other biological activities:
- Anti-inflammatory : Exhibited potential in reducing inflammation markers.
- Antiviral : Preliminary studies suggest activity against certain viral strains.
- Antitubercular : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have indicated that variations in the substituents on the phenyl and thiophene rings can enhance or diminish antimicrobial efficacy. For instance, the introduction of different functional groups at specific positions significantly impacts the potency against various microbial strains .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a study evaluating various pyrrolizidine derivatives, this compound was among those that showed strong inhibition against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Klebsiella pneumoniae), with notable MIC values demonstrating its broad-spectrum activity . -
Antiparasitic Evaluation :
A comprehensive evaluation in gnotobiotic piglet models revealed that this compound effectively reduced C. hominis infection rates, showcasing its potential for clinical applications in treating cryptosporidiosis .
Q & A
Q. What are the optimal synthetic routes for 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves coupling substituted benzylamines with isocyanates or via urea-forming reagents. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (20–80°C), and catalysts (e.g., triethylamine). Systematic optimization via Design of Experiments (DoE) can identify critical factors affecting yield and purity. For example, varying stoichiometry of 4-methoxybenzylamine and thiophen-3-ylmethyl isocyanate under inert atmospheres may improve efficiency . Characterization via NMR and HPLC ensures purity (>95%) and structural confirmation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR (¹H/¹³C): Resolve aromatic proton environments (e.g., methoxy group at δ 3.8 ppm, thiophene protons at δ 6.5–7.2 ppm) to confirm substitution patterns .
- HPLC-MS: Quantify purity and detect byproducts using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- FT-IR: Validate urea carbonyl stretch (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How can researchers design initial biological screening assays to evaluate this compound’s potential bioactivity?
Methodological Answer: Begin with in vitro assays targeting plausible mechanisms, such as kinase inhibition (e.g., tyrosine kinases) or antimicrobial activity. Use positive controls (e.g., staurosporine for kinase assays) and dose-response curves (1–100 µM). Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) can screen for cytotoxicity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1M17).
- Validation: Compare docking scores (ΔG) with known inhibitors. MD simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories .
- Contradiction Resolution: If experimental IC₅₀ contradicts docking predictions, re-evaluate protonation states or solvent effects .
Q. What strategies resolve contradictions between observed bioactivity and theoretical predictions?
Methodological Answer:
- Orthogonal Assays: Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to observed effects .
- Structural Analog Comparison: Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
Q. How should researchers design a study to assess environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Follow Project INCHEMBIOL’s framework:
Q. What experimental designs minimize bias in evaluating structure-activity relationships (SAR) for this compound?
Methodological Answer:
Q. How can researchers integrate this compound into a theoretical framework for drug discovery (e.g., kinase inhibitor development)?
Methodological Answer:
Q. What methodologies are recommended for assessing this compound’s metabolic stability and potential toxicity in preclinical models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
